4-Amino-1,2,2,6,6-pentamethylpiperidine
Overview
Description
4-Amino-1,2,2,6,6-pentamethylpiperidine is an organic compound with the molecular formula C10H22N2. It is a derivative of piperidine, characterized by the presence of an amino group at the fourth position and five methyl groups at the 1, 2, 2, 6, and 6 positions. This compound is known for its stability and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine typically involves the reaction of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
4-Amino-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
4-Amino-1,2,2,6,6-pentamethylpiperidine has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used as an additive in the production of polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 4-Amino-1,2,2,6,6-pentamethylpiperidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved can vary depending on the specific application, but generally, it influences the stability and reactivity of the target molecules .
Comparison with Similar Compounds
4-Amino-1,2,2,6,6-pentamethylpiperidine can be compared with similar compounds such as:
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: This compound has a hydroxyl group instead of an amino group, making it more suitable for different types of chemical reactions.
4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: This derivative has a dimethylamino group, which can influence its reactivity and applications in different ways.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various specialized applications .
Properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXOAAMIQPDTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960968 | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40553-78-4, 40327-96-6 | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1,2,2,6,6-pentamethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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